molecular formula C17H21ClN4O2S B2646051 6-Chloro-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine CAS No. 2380174-06-9

6-Chloro-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine

Cat. No. B2646051
CAS RN: 2380174-06-9
M. Wt: 380.89
InChI Key: HCHFPNIXYKPDHZ-UHFFFAOYSA-N
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Description

Quinazolinones are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds .


Synthesis Analysis

The synthesis of quinazolinones often involves the reaction of anthranilic acid with excess formamide at 120°C in an open air . This is also known as Niementowski reaction .


Molecular Structure Analysis

The molecular structure of quinazolinones can be analyzed using techniques like X-ray crystallography . The asymmetric unit of the crystal structure can provide details on the molecular structure .


Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions. For example, the 2-methyl group in substituted 4(3H)-quinazolinone is reactive as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinones can be determined using various techniques. For example, the melting point can be determined using differential scanning calorimetry .

Mechanism of Action

Quinazolinones are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Safety and Hazards

Quinazolinones can have various safety and hazard profiles depending on their specific structures. For example, some quinazolinones may have acute toxicity and can cause skin and eye irritation .

Future Directions

The development of new quinazolinone derivatives with improved therapeutic effects is a promising area of research . These compounds have potential applications in the treatment of various diseases, including cancer and bacterial infections .

properties

IUPAC Name

6-chloro-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2S/c18-13-1-4-16-15(9-13)17(21-11-20-16)19-10-12-5-7-22(8-6-12)25(23,24)14-2-3-14/h1,4,9,11-12,14H,2-3,5-8,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHFPNIXYKPDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC3=NC=NC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}quinazolin-4-amine

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